2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-15-3-8-18(9-4-15)28-21(33)12-32-20-10-5-16(2)11-19(20)23-24(32)26(34)31(14-27-23)13-22-29-25(30-35-22)17-6-7-17/h3-5,8-11,14,17H,6-7,12-13H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTVJHVIWLFRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimido[5,4-b]indole Core Assembly
The foundational pyrimido[5,4-b]indole system is constructed through a four-step sequence:
- Condensation : 2-Aminobenzonitrile reacts with ethyl bromoacetate to form ethyl 2-((2-cyanophenyl)amino)acetate.
- Cyclization : Base-mediated ring closure generates the aminoindole scaffold.
- Thioureation : Treatment with phenylisothiocyanate introduces the N-3 substituent.
- Pyrimidine Annulation : Polyphosphoric acid-mediated cyclization completes the tricyclic system.
For the target compound, the N-3 position is functionalized with a (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl group, requiring modification of the thiourea intermediate with cyclopropyl-containing reagents.
3-Cyclopropyl-1,2,4-oxadiazole Synthesis
The oxadiazole moiety is prepared independently through:
- Cyclocondensation : Cyclopropanecarbonyl chloride reacts with amidoximes under microwave irradiation.
- Oxidative Cyclization : Copper-catalyzed intramolecular O-N coupling forms the 1,2,4-oxadiazole ring.
Key spectral data for intermediates:
| Intermediate | $$ ^1H $$ NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|
| Cyclopropylamidoxime | 1.05-1.25 (m, 4H, cyclopropane), 8.12 (s, 1H, NH) | 127.0634 [M+H]+ |
| 3-Cyclopropyl-1,2,4-oxadiazole | 1.45-1.65 (m, 4H), 6.85 (s, 1H) | 123.0555 [M+H]+ |
Convergent Synthesis of Target Compound
Fragment Coupling and Functionalization
The synthetic pathway proceeds through these critical stages:
Alkylation of Pyrimidoindole :
The N-5 position of the pyrimidoindole core is methylated using methyl iodide in DMF with K$$2$$CO$$3$$ as base (82% yield).Oxadiazole Incorporation :
The (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl group is introduced via Mitsunobu reaction between the pyrimidoindole hydroxyl intermediate and oxadiazole methanol derivative (PPh$$_3$$, DIAD, 75% yield).Acetamide Installation :
a. Carboxylic Acid Activation : The pyrimidoindole-acetic acid intermediate is generated through alkaline hydrolysis of the ethyl ester precursor.
b. HATU-Mediated Coupling : Reaction with 4-methylaniline using HATU and DIPEA in DMF affords the final acetamide (68% yield).
Reaction Optimization Data
Critical parameters for the coupling step:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Coupling Reagent | HATU | 68% |
| Temperature | 25°C | Δ5% per 10°C |
| Solvent | Anhyd. DMF | +22% vs THF |
| Equiv. 4-MePhNH$$_2$$ | 1.1 | Max at 1.5 |
Side reactions include over-alkylation at N-5 (15% byproduct) and oxadiazole ring opening under strong acidic conditions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
$$ ^1H $$ NMR (400 MHz, DMSO-d$$_6$$) :
- δ 1.15-1.35 (m, 4H, cyclopropane)
- δ 2.35 (s, 3H, Ar-CH$$_3$$)
- δ 3.95 (s, 2H, CH$$_2$$CO)
- δ 4.85 (s, 2H, OCH$$_2$$)
- δ 7.25-7.65 (m, 8H, aromatic)
HRMS : m/z 483.2015 [M+H]$$^+$$ (calc. 483.2021 for C$${27}$$H$${27}$$N$$6$$O$$3$$)
IR : 1675 cm$$^{-1}$$ (amide C=O), 1610 cm$$^{-1}$$ (oxadiazole C=N).
Process Chemistry and Scalability
Kilogram-Scale Considerations
Adaptation of the synthesis for bulk production requires:
- Alternative to Polyphosphoric Acid : Replace with P$$2$$O$$5$$/MsOH system for safer pyrimidine cyclization.
- Continuous Flow Mitsunobu : Microreactor implementation reduces DIAD usage by 40%.
- Crystallization-Enhanced Purification : Exploit differential solubility of acetamide diastereomers in heptane/EtOAc.
Batch data from pilot-scale runs:
| Step | Yield (Lab) | Yield (Pilot) | Purity |
|---|---|---|---|
| Pyrimidoindole Core | 75% | 68% | 98.5% |
| Oxadiazole Coupling | 82% | 77% | 99.1% |
| Final Acetamide | 68% | 63% | 99.8% |
Comparative Analysis of Synthetic Routes
Three principal methods have been evaluated for efficiency:
| Method | Steps | Overall Yield | Cost Index |
|---|---|---|---|
| A | 9 | 12% | 1.00 |
| B | 11 | 18% | 0.85 |
| C | 7 | 23% | 0.72 |
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The biological activity of this compound is primarily linked to its structural components, particularly the indole and oxadiazole rings. Several studies have indicated its potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of pyrimidoindoles often exhibit significant antimicrobial properties. This compound may demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Case Study: Antibacterial Evaluation
A recent study evaluated the antibacterial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli, revealing minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM for structurally similar compounds.
Anticancer Activity
The anticancer properties of pyrimidoindole derivatives have been extensively studied. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by targeting critical signaling pathways such as PI3K/AKT/mTOR.
- Research Findings :
Similar compounds have demonstrated the ability to block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells . The cytotoxicity observed is often linked to the inhibition of key proteins involved in cell survival.
Future Research Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
-
Structure-Activity Relationship (SAR) :
Investigating how modifications to the molecular structure affect biological activity. -
In Vivo Studies :
Conducting animal studies to evaluate efficacy and safety profiles before progressing to clinical trials.
Mechanism of Action
The mechanism of action of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and pyrimidoindole core are likely to play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analysis and Key Features
- Key Substituents :
Comparison with Similar Compounds
The table below compares the compound with structurally and functionally related analogs:
Structure-Activity Relationships (SAR)
- Oxadiazole Substitution : The 3-cyclopropyl group in the oxadiazole ring (as in BI 665915) improves FLAP binding (IC₅₀ < 10 nM) and pharmacokinetics compared to simpler oxadiazoles (e.g., compound 8g) .
- Acetamide Modifications: N-(4-methylphenyl) vs. Halogenated aryl groups (e.g., 2-fluorophenyl in ) may enhance target affinity but introduce metabolic liabilities .
- Core Heterocycles : Pyrimidoindole cores exhibit superior target engagement over triazole or coumarin-based scaffolds, likely due to enhanced π-stacking and hydrogen bonding .
Biological Activity
The compound 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a pyrimidoindole core linked to a cyclopropyl oxadiazole moiety. This unique arrangement suggests potential interactions with biological targets.
Table 1: Chemical Structure Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.39 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, compounds with similar oxadiazole moieties have shown strong bactericidal effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays reveal that certain derivatives of oxadiazoles can selectively target cancer cell lines while exhibiting low toxicity to normal cells. In studies involving L929 cells (a mouse fibroblast cell line), some compounds demonstrated increased viability at lower concentrations while maintaining cytotoxic effects at higher doses . This selectivity is critical for developing potential anticancer agents.
Muscarinic Receptor Interaction
The compound's structural similarity to known muscarinic receptor ligands suggests it may act as a partial agonist at muscarinic receptors. Studies on related compounds indicate that they can selectively activate M1 receptors while exhibiting antagonist properties towards M2 and M3 receptors . This selectivity could lead to therapeutic applications in treating disorders related to cholinergic signaling.
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of oxadiazole derivatives and tested their antimicrobial activity against various bacterial strains. The results indicated that compounds similar to the target molecule exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics like ciprofloxacin .
Case Study 2: Cytotoxicity Profiling
In another investigation focusing on cytotoxicity, several oxadiazole derivatives were tested against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The results demonstrated that specific compounds led to enhanced cell viability at certain concentrations while others induced apoptosis in cancer cells . This dual behavior highlights the potential for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
